molecular formula C10H17N3O2 B15046239 3-[(2S,3S)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

3-[(2S,3S)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B15046239
M. Wt: 211.26 g/mol
InChI Key: IEZDNLQRENWHCC-YUMQZZPRSA-N
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Description

3-[(2S,3S)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound with a complex structure that includes a triazole ring and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S,3S)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would typically be optimized for yield and cost-effectiveness, involving rigorous quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(2S,3S)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-[(2S,3S)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2S,3S)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2R,3S)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
  • 3-[(2S,3R)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Uniqueness

3-[(2S,3S)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The presence of both the oxolane and triazole rings also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

3-[(2S,3S)-3-methyloxolan-2-yl]-4-propan-2-yl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C10H17N3O2/c1-6(2)13-9(11-12-10(13)14)8-7(3)4-5-15-8/h6-8H,4-5H2,1-3H3,(H,12,14)/t7-,8-/m0/s1

InChI Key

IEZDNLQRENWHCC-YUMQZZPRSA-N

Isomeric SMILES

C[C@H]1CCO[C@@H]1C2=NNC(=O)N2C(C)C

Canonical SMILES

CC1CCOC1C2=NNC(=O)N2C(C)C

Origin of Product

United States

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